molecular formula C14H14N4O5S B14625280 Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55842-02-9

Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14625280
CAS No.: 55842-02-9
M. Wt: 350.35 g/mol
InChI Key: RMCMSYMRANQCRC-UHFFFAOYSA-N
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Description

Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a propanamide group linked to a sulfonyl group, which is further connected to a pyridinyl and a nitrophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with 3-chloropyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group plays a crucial role in this interaction, forming strong hydrogen bonds with the target molecules. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide derivative without the sulfonyl and aromatic groups.

    Sulfanilamide: Contains a sulfonyl group but lacks the pyridinyl and nitrophenyl groups.

    3-Nitroaniline: Contains the nitrophenyl group but lacks the sulfonyl and pyridinyl groups.

Uniqueness

Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and nitrophenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

55842-02-9

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

N-[2-(3-nitroanilino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C14H14N4O5S/c1-2-13(19)17-24(22,23)12-7-4-8-15-14(12)16-10-5-3-6-11(9-10)18(20)21/h3-9H,2H2,1H3,(H,15,16)(H,17,19)

InChI Key

RMCMSYMRANQCRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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